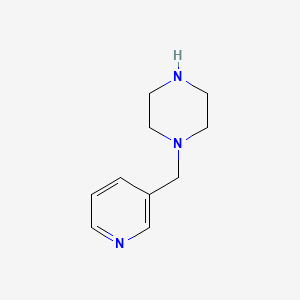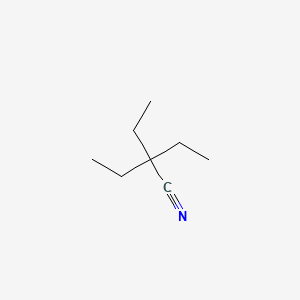
1-(Pyridin-3-ylmethyl)piperazine
Vue d'ensemble
Description
1-(Pyridin-3-ylmethyl)piperazine is a compound with the molecular formula C10H15N3 . It is also known by other names such as 1-(3-pyridylmethyl)piperazine and 1-Pyridin-3-ylmethyl-piperazine .
Molecular Structure Analysis
The molecular structure of 1-(Pyridin-3-ylmethyl)piperazine is characterized by a piperazine ring attached to a pyridine ring via a methylene bridge . The InChI code for the compound is1S/C10H15N3/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13/h1-3,8,11H,4-7,9H2 . Physical And Chemical Properties Analysis
1-(Pyridin-3-ylmethyl)piperazine has a molecular weight of 177.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 177.126597491 g/mol . The topological polar surface area of the compound is 28.2 Ų .Applications De Recherche Scientifique
Computational Chemistry and Molecular Modeling
The compound’s structure can be used in computational chemistry for molecular modeling. Programs like Amber and GROMACS utilize such compounds to simulate molecular dynamics and interactions, which are crucial for understanding biological processes and drug design .
Safety and Hazards
1-(Pyridin-3-ylmethyl)piperazine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Orientations Futures
The future directions for the study and application of 1-(Pyridin-3-ylmethyl)piperazine and its derivatives could involve the development of novel methods for their synthesis, particularly those that are more efficient or environmentally friendly . Additionally, further investigation into the biological activities of these compounds could lead to the discovery of new therapeutic agents .
Mécanisme D'action
Target of Action
The primary targets of 1-(Pyridin-3-ylmethyl)piperazine are the Histamine H3 and Sigma-1 receptors . These receptors play a crucial role in various physiological processes. The Histamine H3 receptor is predominantly expressed in the central nervous system and is involved in the regulation of neurotransmitter release. The Sigma-1 receptor is widely distributed in the body and is involved in modulating the function of various ion channels, receptors, and kinases .
Mode of Action
1-(Pyridin-3-ylmethyl)piperazine interacts with its targets by binding to the active sites of the Histamine H3 and Sigma-1 receptors . This interaction results in changes in the conformation of the receptors, which can modulate their activity and influence the signaling pathways they are involved in .
Biochemical Pathways
The binding of 1-(Pyridin-3-ylmethyl)piperazine to the Histamine H3 and Sigma-1 receptors can affect various biochemical pathways. For instance, the interaction with the Histamine H3 receptor can influence the release of various neurotransmitters, thereby affecting neuronal signaling . The interaction with the Sigma-1 receptor can modulate the function of various ion channels, receptors, and kinases, thereby influencing a wide range of cellular processes .
Result of Action
The molecular and cellular effects of 1-(Pyridin-3-ylmethyl)piperazine’s action are dependent on the specific context in which the compound is used. For instance, in the context of pain management, the compound’s antagonistic action on the Histamine H3 and Sigma-1 receptors can result in antinociceptive effects .
Propriétés
IUPAC Name |
1-(pyridin-3-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13/h1-3,8,11H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGUQQBXDOAOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960008 | |
| Record name | 1-[(Pyridin-3-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-ylmethyl)piperazine | |
CAS RN |
39244-80-9 | |
| Record name | Piperazine, 1-(3-pyridinylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039244809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(Pyridin-3-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(pyridin-3-yl)methyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














